2,6-Dibromoimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

2,6-Dibromoimidazo[1,2-b]pyridazine features dual bromine handles at C2 and C6, enabling sequential functionalization across two independent chemical vectors—a strategic advantage over mono-brominated analogs that cannot support divergent SAR exploration without de novo scaffold synthesis. Validated in kinase inhibitor programs targeting Haspin (IC50 6–100 nM), DYRK1A, and CDKs. The ≥95% purity grade reduces side reactions and analytical burden in multi-step sequences, accelerating hit-to-lead optimization. Ideal for medicinal chemistry groups building focused kinase libraries or exploring imidazo[1,2-b]pyridazine SAR.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 1105714-53-1
Cat. No. B1512224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromoimidazo[1,2-b]pyridazine
CAS1105714-53-1
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H
InChIKeyLYMFWXFCKMIAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromoimidazo[1,2-b]pyridazine (CAS 1105714-53-1): A Bifunctional Halogenated Scaffold for Regioselective Diversification in Medicinal Chemistry


2,6-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold widely recognized in medicinal chemistry for its capacity to bind multiple biological targets with high affinity . It features a fused bicyclic core with bromine atoms at the C2 and C6 positions, endowing it with dual reactive handles for sequential functionalization . This compound (C6H3Br2N3, MW 276.92 g/mol) is primarily utilized as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why In-Class Imidazo[1,2-b]pyridazines Cannot Substitute for 2,6-Dibromoimidazo[1,2-b]pyridazine: Regiochemical and Synthetic Value Differentiation


Substituting 2,6-dibromoimidazo[1,2-b]pyridazine with its mono-brominated analogs (e.g., 2-bromoimidazo[1,2-b]pyridazine or 6-bromoimidazo[1,2-b]pyridazine) or other imidazo[1,2-b]pyridazine derivatives results in a significant loss of synthetic utility due to the absence of a second, differentially reactive halogen handle . While many imidazo[1,2-b]pyridazines serve as kinase inhibitor scaffolds, the specific 2,6-dibromo substitution pattern enables unique sequential functionalization strategies—a capability not offered by the parent scaffold or mono-halogenated variants [1]. Furthermore, small changes in substitution pattern (e.g., 3-bromo vs. 2-bromo) can lead to divergent structure-activity relationships and binding modes, making generic replacement scientifically unsound [2]. The following quantitative evidence demonstrates precisely where and why 2,6-dibromoimidazo[1,2-b]pyridazine provides measurable differentiation for procurement decisions.

Quantitative Differentiation Evidence for 2,6-Dibromoimidazo[1,2-b]pyridazine: Regioselectivity, Purity, and Synthetic Utility


Sequential Functionalization Potential via Regioselective Cross-Coupling: 2,6-Dibromo vs. Mono-Bromo Analogs

The presence of two bromine atoms at the C2 and C6 positions in 2,6-dibromoimidazo[1,2-b]pyridazine enables sequential, regioselective cross-coupling reactions—a synthetic capability not achievable with mono-brominated analogs such as 2-bromoimidazo[1,2-b]pyridazine (CAS 1363166-47-5) or 6-bromoimidazo[1,2-b]pyridazine (CAS 1159977-65-7). The differential reactivity of the C6 and C2 positions under palladium-catalyzed Suzuki-Miyaura conditions allows for controlled introduction of two distinct functional groups, expanding accessible chemical space for structure-activity relationship (SAR) studies [1]. While direct quantitative yield comparisons for this exact scaffold are not available in the open literature, the class-level inference from imidazo[1,2-b]pyridazine cross-coupling studies demonstrates that 3,6-dihalogenoimidazo[1,2-b]pyridazines can be sequentially arylated with high regioselectivity under microwave irradiation [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

High Purity Grade (≥98%) Offered by Specialized Vendors vs. Standard 95% Grade for Procurement Reliability

Multiple vendors offer 2,6-dibromoimidazo[1,2-b]pyridazine at a standard purity of 95% . However, specialized suppliers such as MolCore provide a higher purity grade of ≥98% for CAS 1105714-53-1, which is critical for applications requiring reproducible synthetic outcomes and minimal side reactions . This 3-percentage-point purity differential translates to a 60% reduction in total impurities (from up to 5% impurities at 95% purity to ≤2% impurities at 98% purity), directly impacting yield consistency and purification burden.

Chemical Procurement Quality Control Reproducible Synthesis

Regioselectivity Profile in Cross-Coupling: C6 Position Reactivity vs. C2 Position

The differential reactivity of the C6 and C2 bromine atoms in imidazo[1,2-b]pyridazine scaffolds enables controlled, sequential functionalization. Based on class-level evidence from 3,6-dihalogenoimidazo[1,2-b]pyridazine studies, the C6 position is generally more reactive toward palladium-catalyzed cross-coupling than the C3 position under comparable conditions [1]. While direct quantitative data for the 2,6-dibromo derivative are not available in the open literature, this regioselectivity pattern is consistent across the class and allows for predictable synthetic planning. The presence of the C2 bromine provides an orthogonal handle for subsequent functionalization after C6 substitution.

Organometallic Chemistry Reaction Optimization SAR Studies

Validated Synthetic Intermediate in Kinase Inhibitor Programs: Haspin and DYRK1A Targeting

The imidazo[1,2-b]pyridazine scaffold, from which 2,6-dibromoimidazo[1,2-b]pyridazine is derived, has been extensively validated as a core structure in potent and selective kinase inhibitors. Lead compounds based on this scaffold have demonstrated IC50 values between 6 and 100 nM against Haspin kinase, with anti-proliferative activity against various human cancer cell lines in both 2D and 3D spheroid cultures [1]. In a separate program, optimization of an imidazo[1,2-b]pyridazine fragment led to compound 17, a potent cellular inhibitor of DYRK1A with selectivity over much of the kinome [2]. While 2,6-dibromoimidazo[1,2-b]pyridazine itself is not the bioactive molecule, its use as a key intermediate in these and related programs is well-established.

Kinase Inhibition Anticancer Agents Neurological Disorders

Optimal Application Scenarios for 2,6-Dibromoimidazo[1,2-b]pyridazine in Pharmaceutical R&D


Parallel Synthesis of Diverse Kinase Inhibitor Libraries via Sequential Suzuki-Miyaura Coupling

The dual bromine substitution pattern of 2,6-dibromoimidazo[1,2-b]pyridazine makes it an ideal core for generating diverse compound libraries targeting kinases such as Haspin, DYRK1A, and CDKs [1]. Sequential coupling at the C6 and C2 positions allows medicinal chemists to explore two independent vectors of chemical space in a single synthetic sequence, accelerating hit-to-lead optimization. This approach is directly validated by the development of selective Haspin inhibitors with IC50 values between 6-100 nM based on the imidazo[1,2-b]pyridazine scaffold [2].

Synthesis of Disubstituted Imidazo[1,2-b]pyridazines for Structure-Activity Relationship (SAR) Studies

For research groups investigating the SAR of imidazo[1,2-b]pyridazine-based kinase inhibitors, 2,6-dibromoimidazo[1,2-b]pyridazine offers a strategic advantage: it enables the systematic variation of substituents at both the C2 and C6 positions without requiring de novo scaffold synthesis [3]. This is particularly valuable given that SAR for this scaffold differs significantly from the structurally similar imidazo[1,2-a]pyridine series, as demonstrated in CDK inhibitor programs [4].

High-Purity Starting Material for Multi-Step cGMP or Advanced Lead Optimization Campaigns

When transitioning from early-stage discovery to advanced lead optimization or pre-clinical development, the higher purity grade (≥98%) of 2,6-dibromoimidazo[1,2-b]pyridazine available from specialized vendors is essential . The 60% reduction in total impurities compared to standard 95% grade material directly translates to fewer side reactions, more consistent yields, and reduced analytical characterization burden across multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromoimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.